Amyloid b-Protein (16-22) Trifluoroacetate

Amyloid self-assembly Peptide nanotechnology Fibril polymorphism

This is the native-sequence, uncapped Amyloid β-Protein (16-22) trifluoroacetate salt (KLVFFAE), the irreplaceable minimalist model for amyloid structural biology. Unlike capped variants that form aberrant nanotapes, this free-amine/C-terminal carboxylate peptide assembles into the structurally validated antiparallel β-sheet fibrils (3.8±1.0 nm diameter) required for solid-state NMR, X-ray fiber diffraction, and cryo-EM studies. The Lys16-Glu22 salt bridge stabilizes the native registry—absent in Ac-KLVFFAE-NH₂ or E22Q mutants. For inhibitor screening, secondary nucleation assays, or supramolecular nanowire templates, substitution with KLVFF, KLVFFA, or capped analogs is scientifically invalid. Procure only the TFA salt with unprotected termini to ensure the correct fibril polymorph and assembly kinetics.

Molecular Formula C45H65F3N8O12
Molecular Weight 967.0 g/mol
CAS No. 153247-41-7
Cat. No. B6295751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmyloid b-Protein (16-22) Trifluoroacetate
CAS153247-41-7
Molecular FormulaC45H65F3N8O12
Molecular Weight967.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C43H64N8O10.C2HF3O2/c1-25(2)22-32(48-38(55)30(45)18-12-13-21-44)41(58)51-36(26(3)4)42(59)50-34(24-29-16-10-7-11-17-29)40(57)49-33(23-28-14-8-6-9-15-28)39(56)46-27(5)37(54)47-31(43(60)61)19-20-35(52)53;3-2(4,5)1(6)7/h6-11,14-17,25-27,30-34,36H,12-13,18-24,44-45H2,1-5H3,(H,46,56)(H,47,54)(H,48,55)(H,49,57)(H,50,59)(H,51,58)(H,52,53)(H,60,61);(H,6,7)/t27-,30-,31-,32-,33-,34-,36-;/m0./s1
InChIKeyWMQMXRMQUXWHCC-YJVMEOIXSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amyloid β-Protein (16-22) Trifluoroacetate (CAS 153247-41-7) – What It Is and Why It Matters for Amyloid Research


Amyloid β-Protein (16-22) trifluoroacetate salt (sequence H-Lys-Leu-Val-Phe-Phe-Ala-Glu-OH; KLVFFAE) is a seven-residue synthetic peptide fragment spanning residues 16–22 of the full-length β-amyloid (Aβ) protein. It encompasses the central hydrophobic core (CHC) that is widely recognized as the minimal self-assembling unit critical for Aβ fibrillogenesis [1]. The free N-terminal amine and C-terminal carboxylate distinguish this native-sequence fragment from commonly studied N-acetyl/C-amide-capped variants, endowing it with distinct electrostatic properties that profoundly influence fibril morphology and assembly kinetics. With a molecular weight of 853.02 Da, DMSO solubility (typical purity ≥95% by HPLC ), and the ability to form well-ordered antiparallel β-sheet fibrils, this compound serves as the archetypal minimalist model for amyloid structural biology, inhibitor screening, and supramolecular materials science.

Why Generic Substitution Fails: Proven Differentiation of KLVFFAE Trifluoroacetate from Its Capped and Truncated Analogs


The seven-residue KLVFFAE peptide cannot be substituted with the shorter pentapeptide KLVFF (residues 16–20), the hexapeptide KLVFFA (16–21), the widely used N-acetylated/C-amidated Ac-KLVFFAE-NH₂, or other Aβ fragment analogs without fundamentally altering both the fibril morphology and the assembly mechanism. Quantitative evidence demonstrates that each of these structural variations yields divergent self-assembly outcomes: KLVFF lacks the Ala21–Glu22 dipeptide required for full β-strand extension [1]; Ac-KLVFFAE-NH₂ forms flat nanotapes rather than nanofibrils due to altered electrostatic charge distribution [2]; and the E22Q point mutation alone triggers an antiparallel-to-parallel β-sheet transition [3]. These are not minor variations—they represent qualitative changes in quaternary structure architecture that invalidate direct substitution in any experiment requiring the native Aβ16-22 assembly phenotype.

Product-Specific Quantitative Evidence Guide: Measurable Differentiation of Amyloid β-Protein (16-22) Trifluoroacetate


Nanomorphology Switched: Uncapped KLVFFAE Forms 3.8 nm Nanofibrils, While Capped Analog Forms 70 nm Nanotapes

At pH 2.0, the uncapped KLVFFAE peptide (Amyloid β-Protein 16-22 trifluoroacetate) self-assembles into long, straight, unbranched nanofibrils with a diameter of 3.8 ± 1.0 nm. In contrast, the N-acetyl/C-amide-capped analog Ac-KLVFFAE-NH₂ forms nanotapes with a width of 70.0 ± 25.0 nm under identical conditions [1]. This approximately 18-fold difference in nanostructure width represents a qualitative morphological switch driven by electrostatic repulsion from the two positive charges at the uncapped N-terminus of KLVFFAE [1].

Amyloid self-assembly Peptide nanotechnology Fibril polymorphism

Antiparallel β-Sheet Specificity: Wild-Type Aβ16-22 Maintains Antiparallel Registry While E22Q Mutant Switches to Parallel

Solid-state NMR measurements conclusively demonstrate that Aβ16-22 (KLVFFAE) fibrils adopt an antiparallel β-sheet organization [1], with ¹³C NMR line widths of <2 ppm indicating near-crystalline structural order [1]. In contrast, the E22Q mutant (Dutch-type familial Alzheimer's disease variant) self-assembles into parallel β-sheet fibrils, with all-atom REMD simulations revealing that antiparallel structures dominate in wild-type Aβ16-22 trimers (24.8% population) whereas Zn²⁺ addition decreases this to 12.5% by disrupting the Lys16-Glu22 salt bridge [2]. The antiparallel-to-parallel transition does not occur in wild-type Aβ16-22 assembly but is observed in E22Q mutant simulations [3].

β-sheet registry Fibril polymorphism Alzheimer's mutation modeling

Fibrillation Kinetics: Unprotected Aβ16-22 Fibrillates Within Seconds/Minutes via Primary Nucleation, Distinct from Full-Length Aβ40

The N- and C-terminal unprotected Aβ(16-22) peptide, containing no preformed aggregation nuclei, exhibits rapid fibrillation within seconds to minutes in neutral aqueous buffer [1]. The kinetics are well described by a nucleation-elongation model where primary nucleation is rate-limiting, with the critical nucleus estimated at 6–7 peptide molecules [1]. Initial fibrils display widths of 10–20 nm, maturing to >20 nm over several tens of minutes via lateral fiber association [1]. In head-to-head kinetic comparison, Aβ16-22 aggregates more rapidly than full-length Aβ40, as demonstrated by fluorescence quenching assays [2]. Crucially, Aβ16-22 ThT fluorescence does not increase over 12 hours despite confirmed fibril formation—meaning ThT-based kinetic assays cannot directly monitor Aβ16-22 aggregation, a key methodological distinction from full-length Aβ peptides [2].

Fibrillation kinetics Nucleation-elongation model Lag phase

Thermodynamic Phase Boundary: Aβ16-22 Solubility Quantified Across 277–330 K Enables Reproducible Fibril Preparation

A quantitative equilibrium (solubility) phase diagram for Aβ16-22 has been established over the temperature range 277–330 K using coarse-grained MD simulations and classical nucleation theory, validated against fibrillation experiments and TEM [1]. The peptide forms well-characterized antiparallel β-sheet fibrils at concentrations above ~55 μM [1]. At neutral pH, monomeric Aβ16-22 adopts a random coil configuration that oligomerizes through an intermediate out-of-register state before forming the final in-register antiparallel alignment [1]. The only thermodynamically stable phases identified are the solution phase and the macroscopic fibrillar phase, with a hierarchy of metastable oligomeric states also present [1]. This quantitative thermodynamic framework is unique among short amyloidogenic peptides and does not exist for most comparator fragments such as KLVFF or Aβ(25-35).

Peptide solubility Phase diagram Fibril thermodynamics

Template for Conformer-Specific Probe Engineering: KLVFFAE-Derived Peptides Detect α-Synuclein Fibrils Over Monomers and Oligomers

The highly aggregation-prone KLVFFAE sequence serves as a privileged scaffold for engineering non-self-aggregating molecular probes with conformer specificity. Wood et al. demonstrated that of four tested KLVFFAE-derived peptides, the C-terminally capped variant KLVFWAK selectively bound to α-synuclein (αS) fibrils over αS monomers and oligomers [1]. This conformer-specific discrimination was achieved through fine-tuning of terminal mutations and capping of the KLVFFAE parent sequence [1]. The binding was mediated by both electrostatic and hydrophobic interactions, enabling real-time monitoring of αS fibrillization [1]. This contrasts with existing αS probes that suffer from limited conformer-specificity and operational flexibility [1].

Alpha-synuclein Amyloid probe Conformer specificity Parkinson's disease

Differential Roles of Phe19 and Phe20: Structure-Guided Mutagenesis Reveals Position-Specific Contributions to Fibril Architecture

Combined X-ray fiber/powder diffraction and infrared spectroscopy of Aβ16-22 peptides containing cyanophenylalanine probes at Phe19 or Phe20 revealed position-specific contributions to fibril architecture. The wild-type and 19CN assemblies showed 30-Å period arrays arising from slab stacking along the peptide chain direction, whereas the 20CN assemblies lacked any such stacking [1]. Electron density projections indicated similar side-chain dispositions for WT and 20CN but not for 19CN, demonstrating that Phe19 is localized within the intersheet space and is critical for intersheet hydrophobic contacts, while Phe20 lies near the slab surface and is involved in slab stacking but less important for intersheet interactions [1]. In a separate study, substitution of Phe19 by tryptophan (F19W) significantly reduced β-sheet content and increased the population of disordered aggregates in octameric simulations, whereas the wild-type sequence formed ordered β-barrels and bilayer β-sheets [2].

Structure-activity relationship Aromatic stacking Fibril X-ray diffraction

Best Research and Industrial Application Scenarios for Amyloid β-Protein (16-22) Trifluoroacetate


Amyloid Structural Biology: High-Resolution Studies Requiring Antiparallel β-Sheet Fibrils with Near-Crystalline Order

For solid-state NMR, X-ray fiber diffraction, and cryo-EM studies of the authentic Aβ fibril core, the uncapped KLVFFAE sequence is non-negotiable. Solid-state ¹³C NMR measurements of this peptide in its native antiparallel β-sheet conformation produce line widths of <2 ppm, indicating structural order approaching that of peptide crystals [1]. The Lys16-Glu22 salt bridge stabilizes the antiparallel registry [2], a feature absent in capped or mutant analogs. Researchers seeking to resolve side-chain packing at atomic resolution in the cross-β spine should procure the TFA salt with unprotected termini to ensure the peptide assembles into the structurally validated antiparallel fibril polymorph rather than the parallel conformation formed by the E22Q mutant or the nanotape morphology of the capped variant.

Secondary Nucleation and Cross-Seeding Mechanistic Studies with Full-Length Aβ

Aβ16-22 increases the aggregation rate of Aβ40 through a surface-catalyzed secondary nucleation mechanism, with maximal rate enhancement at a 1:1 molar ratio [1]. This makes the peptide an essential tool for dissecting the molecular steps of surface-catalyzed nucleation in amyloid assembly. The rapid fibrillation kinetics of unprotected Aβ16-22 (seconds to minutes) [2] mean that pre-formed Aβ16-22 fibrils can be generated quickly as catalytic surfaces. When designing co-aggregation experiments, researchers must note that Aβ16-22 does not produce a ThT fluorescence signal despite confirmed fibril formation [1], necessitating alternative detection methods such as fluorescence quenching or TEM for kinetic monitoring.

Peptide-Based Nanomaterial Fabrication Requiring Nanofibrillar (Not Nanotape) Morphology

The uncapped KLVFFAE peptide produces nanofibrils with a diameter of 3.8 ± 1.0 nm, while the capped analog forms nanotapes approximately 18-fold wider (70.0 ± 25.0 nm) [1]. For applications in which high-aspect-ratio nanofibrils are required—such as conductive nanowire templates, tissue engineering scaffolds, or drug delivery vehicles where fibril dimensions directly influence cellular uptake and biodistribution—procurement of the TFA salt with native termini is mandatory. The morphological switch between fibrils and tapes is controlled by the electrostatic charge state at the peptide termini, meaning that any modification to terminal charges fundamentally alters the self-assembled architecture.

Diagnostic Probe Development: KLVFFAE as a Parent Scaffold for Conformer-Specific Amyloid Detection

The KLVFFAE sequence serves as a validated starting scaffold for engineering non-self-aggregating peptide probes with selectivity for amyloid fibrils over monomers and oligomers [1]. Through systematic terminal capping and sequence mutation, probes derived from this parent peptide can distinguish α-synuclein conformers relevant to Parkinson's disease [1]. High-purity KLVFFAE TFA salt is required as the reference compound and synthetic precursor in structure-activity relationship studies that map how specific amino acid substitutions and terminal modifications tune conformer specificity, binding affinity, and self-aggregation propensity.

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